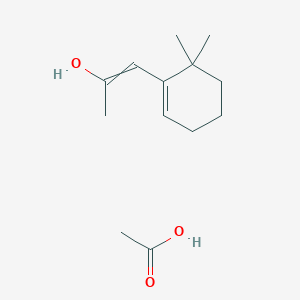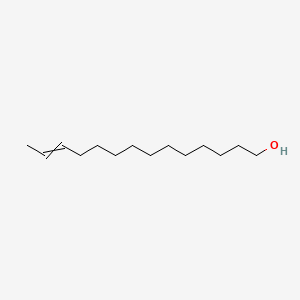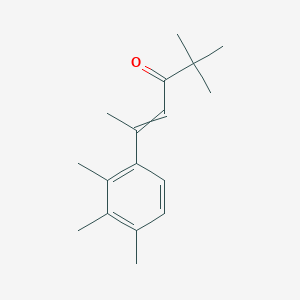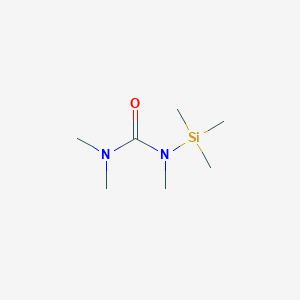
N,N,N'-Trimethyl-N'-(trimethylsilyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is a chemical compound with the molecular formula C7H20N2OSi2 and a molecular weight of 204.42 g/mol N,N’-Bis(trimethylsilyl)urea . This compound is characterized by the presence of trimethylsilyl groups attached to a urea backbone, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea can be synthesized through the reaction of urea with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Urea+2(CH3)3SiCl→N,N’-Bis(trimethylsilyl)urea+2HCl
Industrial Production Methods
Industrial production of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reagent addition, stirring, and temperature control is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea undergoes various chemical reactions, including:
Silylation: It is used as a silylating agent to protect hydroxyl and carboxyl groups in organic compounds.
Substitution: It can react with aldehydes and ketones in the presence of trimethylsilyl trifluoromethanesulfonate to form Schiff bases.
Common Reagents and Conditions
Trimethylsilyl chloride: Used in the synthesis of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea.
Trimethylsilyl trifluoromethanesulfonate: Used as a catalyst in the formation of Schiff bases.
Major Products Formed
Trimethylsilyl derivatives: Formed during silylation reactions.
Schiff bases: Formed during substitution reactions with aldehydes and ketones.
Applications De Recherche Scientifique
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea has several applications in scientific research:
Organic Synthesis: Used as a silylating agent to protect functional groups during chemical reactions.
Gas Chromatography: Employed in the derivatization of polar compounds to enhance their volatility and detectability.
Pharmaceuticals: Utilized in the synthesis of intermediates for drug development.
Mécanisme D'action
The mechanism of action of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea involves the transfer of trimethylsilyl groups to target molecules. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom in hydroxyl or carboxyl groups . The resulting trimethylsiloxy groups enhance the stability and reactivity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes.
Trimethylsilyl chloride: Commonly used in the synthesis of trimethylsilyl derivatives.
Tris(trimethylsilyl)amine: Used in the synthesis of nitrogen-containing compounds.
Uniqueness
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is unique due to its dual functionality as both a silylating agent and a reagent for the formation of Schiff bases. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex organic syntheses .
Propriétés
Numéro CAS |
65768-03-8 |
|---|---|
Formule moléculaire |
C7H18N2OSi |
Poids moléculaire |
174.32 g/mol |
Nom IUPAC |
1,1,3-trimethyl-3-trimethylsilylurea |
InChI |
InChI=1S/C7H18N2OSi/c1-8(2)7(10)9(3)11(4,5)6/h1-6H3 |
Clé InChI |
WHNCQKDFVNMVCE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)

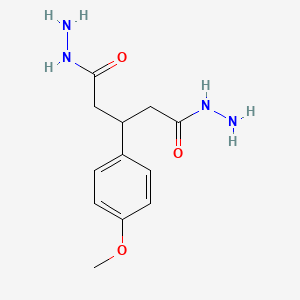
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

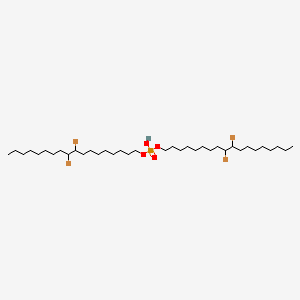
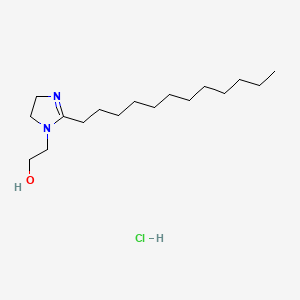
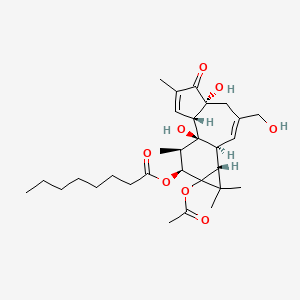
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)

